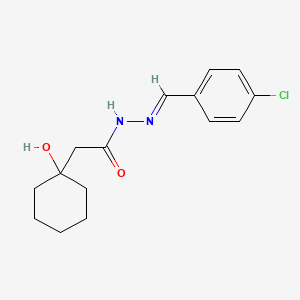

![molecular formula C15H13N3OS B5559285 N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazine and thiophene derivatives often involves Suzuki cross-coupling reactions, as demonstrated by Ahmad et al. (2021), who synthesized a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. This method typically employs a cross-coupling of bromo-thiophene carboxamides with aryl/heteroaryl boronic acids, facilitated by palladium catalysis (Ahmad et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide" is characterized by their crystalline forms, which are often elucidated using X-ray crystallography. For instance, compounds with pyrazole and thiophene rings have been found to exhibit specific crystal packing patterns influenced by hydrogen bonding and π-π interactions, as noted in studies on related molecules (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving pyrazine and thiophene derivatives can vary widely depending on the functional groups present. The presence of a pyrazine ring often introduces reactivity towards electrophilic substitution, while the thiophene moiety can undergo nucleophilic substitution reactions. The electronic properties of these compounds, such as frontier molecular orbitals and HOMO-LUMO gaps, are crucial for understanding their chemical behavior, which can be analyzed through DFT calculations (Ahmad et al., 2021).

科学的研究の応用

Facile Synthesis and Electronic Properties

A study detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, showcasing a method for creating compounds with potential in electronic and nonlinear optical applications. The research highlighted how different substituents on the pyrazine ring influence electronic properties like the HOMO-LUMO energy gap and hyperpolarizability, indicating these compounds' suitability for use in electronic materials and devices (Ahmad et al., 2021).

Antimycobacterial Agents

Another significant application is in the field of antimicrobial research, where derivatives of N-(pyrazin-2-yl)benzamides were designed as antimycobacterial agents. These compounds were tested for activity against Mycobacterium tuberculosis and other bacterial and fungal strains, showing that certain derivatives possess lower cytotoxicity and better selectivity, making them promising candidates for developing new antimycobacterial drugs (Zítko et al., 2018).

Antiavian Influenza Virus Activity

Furthermore, benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, exhibiting remarkable antiavian influenza virus activity. This synthesis route opens up new possibilities for developing antiviral drugs, particularly against bird flu influenza H5N1, highlighting the potential of N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide derivatives in antiviral research (Hebishy et al., 2020).

特性

IUPAC Name |

N-[(5-methylpyrazin-2-yl)methyl]-1-benzothiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-7-17-13(8-16-10)9-18-15(19)12-2-3-14-11(6-12)4-5-20-14/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFWCLVVXCSKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)